molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1285317
M. Wt: 212.05 g/mol
InChI Key: JUWPPXBKRXAJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolopyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of bromine and methyl groups on the pyrazolopyrimidine scaffold suggests that this compound could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated pyrazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although this does not directly describe the synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, it provides insight into the potential synthetic routes that could be employed for its preparation, such as halogenation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of brominated pyrazolopyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis . This method allows for the unambiguous determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Brominated pyrazolopyrimidines are susceptible to various chemical reactions. The presence of a bromine atom on the pyrimidine nucleus makes these compounds useful synthetic intermediates. They can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the introduction of various substituents onto the pyrazolopyrimidine core, enabling the diversification of the compound's structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be inferred from related compounds. For example, the stability of C-5-substituted 1,2,4-triazolopyrimidines suggests that substituents on the pyrazolopyrimidine ring can influence the stability of these compounds . Additionally, the phenoxide leaving group SNAr strategy indicates that the brominated pyrazolopyrimidine scaffold can be functionalized at multiple positions, which is advantageous for the synthesis of compounds with diverse physical and chemical properties .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . The photophysical properties of these compounds can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
  • Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities . After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

2. Antitumor Scaffold

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have a high impact in medicinal chemistry due to their significant photophysical properties . They are used as an antitumor scaffold .
  • Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

The safety information for “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580565
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

916256-65-0
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1H-pyrazol-5-amine a12 (64.8 mmol, 1 eq, 6.3 g) in EtOH (100 ml), in the presence of PTSA, is added bromomalonaldehyde x9 (64.8 mmol, 1 eq, 9.79 g). The mixture is heated at 80° C. for 12 hours. The solvent is evaporated under reduce pressure and the residue purified by chromatography on silicagel (hexane/AcOEt: 93/7 (v/v)). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine x14 is obtained as a white solid (4.04 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Citations

For This Compound
1
Citations
JL Huppatz - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of a series of pyrazolo [1,5-a] pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, is described. A common intermediate incorporating structural …
Number of citations: 55 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.